molecular formula C22H28F2N4O6 B12779833 Sparfloxacin lactate CAS No. 1362654-16-7

Sparfloxacin lactate

Cat. No.: B12779833
CAS No.: 1362654-16-7
M. Wt: 482.5 g/mol
InChI Key: ATVSJRVYWSYEGL-UFIFRZAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sparfloxacin lactate is a chemical reagent for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Sparfloxacin is a third-generation, broad-spectrum fluoroquinolone antibiotic . Its primary research value lies in its potent activity against a wide range of gram-positive and gram-negative bacteria, as well as atypical pathogens such as Chlamydia pneumoniae and Mycoplasma pneumoniae . This makes it a useful tool for in vitro studies of community-acquired lower respiratory tract infections . The compound exerts its bactericidal effect by a well-characterized dual mechanism of action: it inhibits two essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV . This inhibition disrupts bacterial DNA replication, transcription, repair, and recombination, leading to cell death . Its chemical structure, featuring a piperazine substituent and a fluorine atom at the 8-position, contributes to its enhanced potency against gram-positive cocci and a prolonged elimination half-life, allowing for sustained effects in experimental models . From a research perspective, sparfloxacin is notable for its distinct safety profile. It is known to cause concentration-dependent QTc interval prolongation in some models, which has made it a compound of interest in cardiotoxicity and pharmacology safety studies . Additionally, it exhibits significant phototoxicity, which is attributed to the halide substituent at the 8-position of its chemical structure . Researchers should note that the bioavailability of sparfloxacin can be significantly reduced by concurrent administration of cationic antacids, an important consideration for designing animal study protocols .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1362654-16-7

Molecular Formula

C22H28F2N4O6

Molecular Weight

482.5 g/mol

IUPAC Name

5-amino-1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;2-hydroxypropanoic acid

InChI

InChI=1S/C19H22F2N4O3.C3H6O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28;1-2(4)3(5)6/h7-10,23H,3-6,22H2,1-2H3,(H,27,28);2,4H,1H3,(H,5,6)/t8-,9+;

InChI Key

ATVSJRVYWSYEGL-UFIFRZAQSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F.CC(C(=O)O)O

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F.CC(C(=O)O)O

Origin of Product

United States

Molecular Mechanisms of Antibacterial Action of Sparfloxacin Lactate

Inhibition of Bacterial Topoisomerase II (DNA Gyrase)

The primary bactericidal action of sparfloxacin (B39565) results from the inhibition of DNA gyrase, a type II topoisomerase. drugbank.com This enzyme is crucial for controlling DNA topology and is involved in replication, repair, and transcription. drugbank.compatsnap.com DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. asm.org Fluoroquinolones like sparfloxacin interfere with the breakage and reunion activity of the GyrA subunits. asm.org

Impact on DNA Topology Control

DNA gyrase plays a critical role in maintaining the appropriate superhelical tension of bacterial DNA by introducing negative supercoils. patsnap.com This process is vital for relieving the torsional stress that accumulates ahead of the replication fork as the DNA double helix unwinds. patsnap.comasm.org By inhibiting DNA gyrase, sparfloxacin prevents the relaxation of positive supercoils and the introduction of negative supercoils. patsnap.com This disruption of topological homeostasis leads to an accumulation of torsional strain, which physically obstructs the progression of the replication machinery.

Role in Bacterial DNA Replication and Transcription Processes

The proper functioning of DNA gyrase is a prerequisite for both DNA replication and transcription. drugbank.com During replication, the enzyme's supercoiling activity is necessary to unwind the DNA template, allowing access for DNA polymerase and other replication proteins. asm.org Sparfloxacin's inhibition of DNA gyrase halts this process, thereby blocking DNA synthesis. nih.govnih.gov Similarly, transcription, the process of creating RNA from a DNA template, also requires localized unwinding of the DNA, a process facilitated by the topological state maintained by DNA gyrase. By stabilizing the complex between gyrase and DNA, sparfloxacin creates a physical barrier that can impede the movement of RNA polymerase, thus inhibiting transcription. nih.gov

Inhibition of Bacterial Topoisomerase IV

In addition to DNA gyrase, sparfloxacin also targets topoisomerase IV, another essential type II topoisomerase. drugbank.compatsnap.com This enzyme is also a heterotetramer, comprised of two ParC and two ParE subunits, which are homologous to the GyrA and GyrB subunits of DNA gyrase, respectively. nih.gov

Interference with DNA Segregation and Decatenation

The primary function of topoisomerase IV is to separate, or decatenate, the interlinked daughter chromosomes following a round of DNA replication. patsnap.comasm.org This process is crucial for the proper partitioning of the newly replicated chromosomes into the two daughter cells during cell division. patsnap.com Sparfloxacin inhibits topoisomerase IV, preventing the decatenation of the chromosomal DNA. patsnap.com This interference leads to an inability of the daughter cells to segregate their genetic material, ultimately blocking cell division and leading to cell death. patsnap.com

Comparative Analysis of Topoisomerase Targeting Selectivity

The selectivity of sparfloxacin for DNA gyrase versus topoisomerase IV can vary depending on the bacterial species. wikipedia.org Generally, for many gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the principal target for many gram-positive bacteria. wikipedia.orgnih.gov

However, studies have shown that the specific chemical structure of the fluoroquinolone can alter this target preference. asm.orgnih.gov For instance, in Streptococcus pneumoniae, a gram-positive bacterium, sparfloxacin primarily targets DNA gyrase. asm.orgasm.orgasm.org In contrast, another fluoroquinolone, ciprofloxacin (B1669076), preferentially targets topoisomerase IV in the same organism. asm.orgasm.orgasm.org This highlights that target preference is not solely determined by the bacterial species but is also a function of the drug's molecular structure. asm.org

In studies with Enterococcus faecalis, the inhibitory activity of sparfloxacin against both enzymes has been quantified, as shown in the table below.

Enzyme TargetSparfloxacin IC₅₀ (µg/mL)
DNA Gyrase25.7
Topoisomerase IV19.1
Data from a study on Enterococcus faecalis enzymes. nih.gov

This interactive table shows that in E. faecalis, sparfloxacin is slightly more potent against topoisomerase IV, though it inhibits both enzymes at relatively high concentrations compared to some other fluoroquinolones. nih.gov

Downstream Effects on Bacterial DNA Synthesis and Repair

The inhibition of DNA gyrase and topoisomerase IV by sparfloxacin has profound downstream consequences for the bacterial cell. By binding to the enzyme-DNA complex, sparfloxacin stabilizes it, which prevents the re-ligation of the cleaved DNA strands. patsnap.comnih.govantibioticdb.com This action converts these essential enzymes into DNA-damaging agents, leading to the accumulation of double-stranded breaks in the bacterial chromosome. patsnap.comnih.govresearchgate.net

These DNA breaks are lethal to the bacteria as they overwhelm the cell's DNA repair mechanisms. patsnap.com The extensive DNA damage triggers the SOS response, a cellular system for DNA repair. nih.gov However, the damage induced by sparfloxacin is often too severe to be effectively repaired, leading to a cessation of DNA replication and ultimately, cell death. patsnap.comnih.gov Research indicates that the inhibition of DNA synthesis by sparfloxacin is a key part of its mechanism of action. nih.gov

Induction of DNA Damage Pathways

Sparfloxacin induces DNA damage by trapping DNA gyrase and topoisomerase IV in a complex with DNA, preventing the completion of their breakage-reunion cycle. patsnap.comasm.org DNA gyrase, an A2B2 complex encoded by the gyrA and gyrB genes, is responsible for introducing negative supercoils into DNA, a process necessary to relieve the torsional stress that arises during DNA replication. patsnap.comasm.org Topoisomerase IV, a C2E2 complex encoded by the parC and parE genes, is primarily involved in the separation of interlinked daughter chromosomes following a round of replication. asm.org By inhibiting these enzymes, sparfloxacin leads to the formation of stable, cleaved DNA-enzyme complexes, resulting in lethal double-stranded DNA breaks. patsnap.comasm.org

The potency of sparfloxacin against these enzymes has been quantified in various bacterial species through the determination of the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 1: Inhibitory Activity of Sparfloxacin Against Bacterial Topoisomerases. nih.govdocumentsdelivered.com

Influence on recA Induction in Bacterial Strains

The DNA damage induced by sparfloxacin, specifically the accumulation of double-strand breaks, triggers a complex cellular stress response in bacteria known as the SOS response. mdpi.com A key protein in this pathway is RecA. mdpi.com Under normal conditions, the LexA protein represses the genes of the SOS system. However, when DNA damage occurs, RecA is activated and facilitates the cleavage of the LexA repressor, leading to the induction of numerous genes involved in DNA repair and cell division inhibition. mdpi.com

The ability of fluoroquinolones, including sparfloxacin, to induce the SOS response is a direct consequence of their mechanism of action. By inhibiting DNA gyrase, these agents cause an accumulation of nicked DNA, which serves as the signal to activate RecA. Studies in Escherichia coli have specifically demonstrated that sparfloxacin induces the recA gene. nih.govnih.gov The induction is concentration-dependent, with a specific concentration eliciting the maximum response. nih.gov

Table 2: Effective Concentrations of Sparfloxacin in Escherichia coli. nih.gov

The induction of the RecA protein in E. coli by sparfloxacin has been shown to correlate with the drug's antibacterial activity. nih.gov The concentration that causes the maximum induction of recA is the same as the optimum bactericidal concentration (OBC). nih.gov This link underscores that the triggering of the SOS response is an integral part of the bactericidal mechanism of sparfloxacin.

Preclinical and in Vitro Antimicrobial Spectrum and Activity Studies

Minimum Inhibitory Concentration (MIC) and Bactericidal Concentration (MBC) Determinations

The in vitro potency of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

Activity against Gram-Positive Microorganisms (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes)

Sparfloxacin (B39565) exhibits potent activity against a range of Gram-positive cocci. researchgate.netnih.govnih.gov Studies have shown that it is highly effective against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration for 90% of organisms (MIC90) reported to be between 0.125 and 0.25 mg/L. nih.gov For MRSA, time-kill curve analyses have demonstrated that sparfloxacin is rapidly bactericidal at its MIC. nih.gov

Against Streptococcus pneumoniae, a common cause of respiratory tract infections, sparfloxacin is also highly active, with a reported MIC90 of 1 mg/L. nih.govnih.gov This includes activity against penicillin-resistant strains. nih.gov Similarly, for Streptococcus pyogenes, the MIC90 has been reported to be 1 mg/L. nih.gov One study found that most isolates of S. aureus, S. pneumoniae, and S. pyogenes were inhibited by sparfloxacin at a concentration of 0.25 µg/mL. researchgate.netnih.gov

Table 1: In Vitro Activity of Sparfloxacin against Gram-Positive Microorganisms

Microorganism MIC90 (mg/L) Reference
Staphylococcus aureus (methicillin-sensitive) 0.125 nih.gov
Staphylococcus aureus (methicillin-resistant) 0.25 nih.gov
Streptococcus pneumoniae 0.5 - 1 nih.govnih.goversnet.org
Streptococcus pyogenes 1 nih.gov

Activity against Gram-Negative Microorganisms (e.g., Enterobacteriaceae, Pseudomonas aeruginosa, Haemophilus influenzae)

Sparfloxacin demonstrates good in vitro activity against many Gram-negative bacteria. The majority of Enterobacteriaceae are inhibited by sparfloxacin at a concentration of ≤1 µg/mL. researchgate.netnih.govasm.org The MIC90 for members of the Enterobacteriaceae family has been reported as 0.5 µg/mL. nih.gov

Against Pseudomonas aeruginosa, sparfloxacin is less active than ciprofloxacin (B1669076) but has been shown to be twofold more active than ofloxacin (B1677185). researchgate.netnih.govasm.org The MIC90 for P. aeruginosa has been reported to be 8 µg/mL. nih.gov

Sparfloxacin is highly active against Haemophilus influenzae, with an MIC90 of 0.015 µg/mL, including for β-lactamase producing strains. researchgate.netsci-hub.se

Table 2: In Vitro Activity of Sparfloxacin against Gram-Negative Microorganisms

Microorganism MIC90 (µg/mL) Reference
Enterobacteriaceae 0.5 nih.gov
Pseudomonas aeruginosa 8 nih.gov
Haemophilus influenzae 0.015 sci-hub.se

Activity against Atypical Bacteria (e.g., Chlamydia pneumoniae, Mycoplasma pneumoniae, Legionella)

Sparfloxacin exhibits notable activity against atypical bacteria, which are common causative agents of respiratory tract infections. reliasmedia.comatsjournals.org It has been shown to be effective against Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella species. nih.govreliasmedia.com

Studies have indicated that sparfloxacin has greater in vitro activity against C. pneumoniae than ofloxacin or ciprofloxacin. oup.com The MIC for C. pneumoniae has been reported to be in the range of 0.06-0.25 mg/L. oup.com For M. pneumoniae, the MIC is reported as 0.1 mg/L, and for Legionella pneumophila, it is 0.06 mg/L. oup.com

Table 3: In Vitro Activity of Sparfloxacin against Atypical Bacteria

Microorganism MIC (mg/L) Reference
Chlamydia pneumoniae 0.06 - 0.25 oup.com
Mycoplasma pneumoniae 0.1 oup.com
Legionella pneumophila 0.06 oup.com

Activity against Anaerobes (Bacteroides fragilis)

Sparfloxacin has demonstrated moderate activity against anaerobic bacteria such as Bacteroides fragilis. researchgate.netnih.govasm.org Most strains of B. fragilis were inhibited by sparfloxacin at a concentration of ≤2 µg/mL. researchgate.netnih.govasm.orgnih.gov

Comparative In Vitro Activity with Other Fluoroquinolones (e.g., Ciprofloxacin, Ofloxacin)

Numerous studies have compared the in vitro activity of sparfloxacin with other fluoroquinolones, particularly ciprofloxacin and ofloxacin.

Against Gram-positive cocci, sparfloxacin is generally more active than both ciprofloxacin and ofloxacin. nih.govnih.gov It has been reported to be at least fourfold more active against oxacillin-susceptible staphylococci than ciprofloxacin and ofloxacin. nih.gov For S. aureus and most S. pneumoniae and S. pyogenes isolates, sparfloxacin inhibited these organisms at 0.25 µg/mL, whereas ciprofloxacin and ofloxacin required concentrations of 2 µg/mL. researchgate.netnih.gov Against S. pneumoniae, sparfloxacin was found to be four- and eightfold more active than ofloxacin and ciprofloxacin, respectively. nih.gov

In the case of Gram-negative bacteria, sparfloxacin is generally less active than ciprofloxacin against Enterobacteriaceae and P. aeruginosa, but more active than ofloxacin. researchgate.netnih.govasm.org However, against some Gram-negative rods like Enterobacter and Acinetobacter species, sparfloxacin has been reported to be the most active quinolone. nih.gov

Against atypical pathogens, sparfloxacin has shown greater activity than ofloxacin and ciprofloxacin against C. pneumoniae. oup.com

Table 4: Comparative MIC90 (µg/mL) of Sparfloxacin, Ciprofloxacin, and Ofloxacin

Microorganism Sparfloxacin Ciprofloxacin Ofloxacin Reference
Staphylococcus aureus 0.25 2 2 researchgate.netnih.gov
Streptococcus pneumoniae 0.25 2 2 researchgate.netnih.gov
Pseudomonas aeruginosa 8 < (less active) > (more active) researchgate.netnih.govnih.govasm.org
Bacteroides fragilis ≤2 4-8 2-8 researchgate.net

Factors Modulating In Vitro Activity

The in vitro activity of sparfloxacin can be influenced by several factors. A reduction in pH to acidic levels has been shown to decrease the activity of sparfloxacin. researchgate.netnih.govnih.govasm.orgasm.org For instance, lowering the pH from 7.0 to 6.0 resulted in reduced activity. nih.gov One study reported that lowering the pH to 5.8 caused an 8- to 31-fold increase in the MIC of sparfloxacin for E. coli. asm.org

The presence of divalent cations, such as magnesium (Mg2+), can also diminish the in vitro activity of sparfloxacin. researchgate.netnih.govnih.govasm.org An increase in the magnesium concentration has been shown to increase the MIC of sparfloxacin. nih.gov

Furthermore, an increased bacterial inoculum size can lead to a reduction in the activity of sparfloxacin. nih.gov

Influence of pH Conditions

The ambient pH has a notable impact on the in vitro activity of sparfloxacin. A decrease in pH to more acidic levels has been shown to adversely affect its minimum inhibitory concentrations (MICs). nih.govnih.gov Specifically, lowering the pH to 5.5 resulted in significantly increased MICs. researchgate.net One study observed a marked effect on the MICs for two strains of Enterobacter cloacae, two strains of Pseudomonas aeruginosa, and one strain each of Escherichia coli and Staphylococcus aureus when the pH was lowered to 5. nih.gov This suggests that the antibacterial efficacy of sparfloxacin can be diminished in acidic environments.

Impact of Divalent Cations (e.g., Mg²⁺)

The presence of divalent cations, such as magnesium (Mg²⁺), can also modulate the in vitro antibacterial activity of sparfloxacin. Studies have shown that magnesium ions have an adverse effect on sparfloxacin MICs. nih.gov The activity of sparfloxacin was observed to be decreased by the presence of 9 mM Mg²⁺. researchgate.net This is attributed to the formation of chelation complexes between the metal ions and the sparfloxacin molecule, which can reduce the bioavailability of the drug to the bacterial cell. rxlist.com

Below is an interactive table summarizing the effects of pH and divalent cations on Sparfloxacin's activity.

ConditionOrganism(s)Observed Effect on MICReference(s)
Lowered pH (to 5) Enterobacter cloacae, Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureusMarked increase in MIC nih.gov
Lowered pH (to 5.5) Not specifiedSignificant increase in MIC researchgate.net
Presence of Mg²⁺ (9 mM) Not specifiedDecreased activity researchgate.net
Presence of Magnesium ions Not specifiedAdverse effect on MIC nih.gov

In Vitro Synergistic and Antagonistic Interactions with Other Antimicrobials (e.g., Rifampin)

The combination of sparfloxacin with other antimicrobial agents has been investigated to determine potential synergistic or antagonistic effects. A notable interaction has been observed with rifampin. In vitro tests have consistently shown that the combination of sparfloxacin and rifampin is antagonistic against Staphylococcus aureus. ncats.iodrugbank.comnih.govrxlist.com This means that the combined effect of the two drugs is less than the sum of their individual effects.

Studies on Bacterial Accumulation of Sparfloxacin Lactate (B86563)

The ability of an antibiotic to accumulate within bacterial cells is crucial for its efficacy. While detailed studies specifically on the accumulation of sparfloxacin lactate are not extensively available in the provided search results, the general mechanism for fluoroquinolones involves permeation through the bacterial cell envelope. For Gram-negative bacteria, this includes passage through porin channels in the outer membrane. acs.org The accumulation of the drug at the site of action is a key factor in its bactericidal activity. Further research is needed to fully elucidate the specific mechanisms and kinetics of this compound accumulation in various bacterial species.

Synthesis and Analytical Methods

Synthesis of Sparfloxacin (B39565) Lactate (B86563)

The synthesis of sparfloxacin salts, including the lactate form, has been explored to improve the solubility of the parent compound. google.com A general method for preparing sparfloxacin salts involves reacting sparfloxacin with a suitable acid, such as a polyhydroxy monocarboxylic acid or its lactone derivative. google.com One patented method describes refluxing sparfloxacin with the acid in distilled water, followed by filtration, concentration of the filtrate, and precipitation with ethanol (B145695) to obtain the final salt product. google.com

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a common analytical method used for the determination of sparfloxacin. nih.gov Several RP-HPLC (Reverse Phase) methods have been developed and validated for its quantification in pharmaceutical formulations and biological samples. mdpi.comscielo.br

One method describes using a C8 column with a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer (pH 3.0) to separate sparfloxacin from other compounds. scielo.br Another sensitive HPLC assay for determining sparfloxacin in sheep plasma utilized a mobile phase of acetonitrile (B52724) and monopotassium phosphate buffer. mdpi.comresearchgate.net This method was validated according to European Medicines Agency guidelines and demonstrated selectivity and linearity over a specific concentration range. mdpi.comresearchgate.net The sensitivity of a microbiological assay for sparfloxacin was found to be significantly higher than that of HPLC. nih.gov

Structure Activity Relationship Sar Studies of Sparfloxacin Lactate

Influence of Substituents on DNA Gyrase Inhibition

The primary mechanism of action of sparfloxacin (B39565) is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. drugbank.com SAR studies have identified key substituents on the quinolone scaffold that are critical for this inhibitory activity.

Furthermore, the presence of a halogen at the C-8 position can influence the enzyme target preference. For instance, sparfloxacin, which has a fluorine atom at C-8, preferentially targets DNA gyrase in Streptococcus pneumoniae. nih.gov This is in contrast to some other fluoroquinolones that may primarily target topoisomerase IV in the same organism. sgul.ac.uk The modification of the gyrase subunit A protein is a known mechanism of resistance to fluoroquinolones, underscoring the importance of the specific interactions governed by these substituents. nih.gov

Table 1: Influence of Key Substituents on Sparfloxacin's DNA Gyrase Inhibition
PositionSubstituentInfluence on DNA Gyrase Inhibition & Antibacterial ActivityReference
N-1CyclopropylEnhances overall antibacterial potency. nih.gov
C-5Amino (NH2)Optimal substituent for antibacterial activity compared to halo, hydroxy, or mercapto groups. nih.gov
C-7cis-3,5-DimethylpiperazinylConfers superior overall antibacterial properties and potency. nih.gov
C-8Fluorine (F)Contributes to the preference for targeting DNA gyrase in certain bacteria like S. pneumoniae. nih.gov

Correlation between Molecular Structure and Bacterial Permeability

For an antibacterial agent to be effective, it must first cross the bacterial cell wall and membrane to reach its intracellular target. The molecular structure of sparfloxacin plays a significant role in its ability to permeate these barriers. Sparfloxacin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by high permeability and low solubility. acs.org

The physicochemical properties of the molecule, such as lipophilicity and its ionization state, are critical for membrane transit. Sparfloxacin exists as a zwitterion at physiological pH, which can limit its passive diffusion across lipid membranes. researchgate.net Research has explored the cocrystallization of sparfloxacin to transform it into a neutral form, which is thought to enhance membrane permeability. researchgate.net

However, the relationship between lipophilicity and bacterial permeability is not always straightforward. While a certain degree of lipophilicity is necessary to cross the cell membrane, excessive lipophilicity can sometimes be detrimental to antibacterial activity. cnr-ist.fr This suggests that an optimal balance of hydrophilic and lipophilic properties is required for efficient passage into the bacterial cell. The structural features of sparfloxacin, including its fluorine atoms and piperazinyl ring, contribute to this balance. The fluorine at C-6, a hallmark of fluoroquinolones, is known to increase lipophilicity and improve penetration through the bacterial cell wall.

Table 2: Molecular Structure and Bacterial Permeability of Sparfloxacin
Structural Feature / PropertyInfluence on Bacterial PermeabilityReference
BCS ClassificationClass II: High Permeability, Low Solubility. acs.org
Ionization StateExists as a zwitterion, which can be modified to a neutral form to potentially increase membrane permeability. researchgate.net
LipophilicityAn optimal level is required; increased lipophilicity does not always correlate with increased antibacterial activity. cnr-ist.fr
C-6 FluorineIncreases lipophilicity, which generally improves penetration through the bacterial cell wall.General Fluoroquinolone SAR

Impact of Chemical Modifications on Efflux Pump Interaction

Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively transporting drugs out of the cell and reducing their intracellular concentration. Sparfloxacin is a substrate for some of these pumps, particularly in Gram-positive bacteria like Staphylococcus aureus. The NorA efflux pump, for instance, is known to contribute to reduced susceptibility to fluoroquinolones. nih.gov

The interaction between sparfloxacin and efflux pumps is influenced by its chemical structure, particularly its hydrophobicity. Studies have shown that the effect of efflux pump inhibitors, such as reserpine, can be less pronounced with more hydrophobic fluoroquinolones like sparfloxacin compared to more hydrophilic ones like ciprofloxacin (B1669076). researchgate.net This suggests that chemical modifications altering the drug's hydrophobicity could impact its recognition and transport by efflux pumps.

Recent research has demonstrated that the activity of sparfloxacin against resistant strains can be significantly enhanced when used in combination with efflux pump blockers. researchgate.net For example, the effective concentration of sparfloxacin against Methicillin-Resistant Staphylococcus aureus (MRSA) was improved when combined with agents like Tamoxifen or Verapamil. researchgate.netzu.edu.pk While these studies focus on co-administration with inhibitors, they highlight the potential for designing sparfloxacin derivatives that are poorer substrates for efflux pumps. Modifications, likely at the C-7 piperazinyl ring, could be explored to reduce recognition by efflux transporters.

Table 3: Sparfloxacin Interaction with Bacterial Efflux Pumps
Efflux Pump / InhibitorOrganismObservationReference
NorA Efflux PumpStaphylococcus aureusContributes to decreased susceptibility to sparfloxacin. nih.gov
Reserpine (Inhibitor)Staphylococcus aureusHas a less pronounced effect on the activity of the hydrophobic sparfloxacin compared to hydrophilic ciprofloxacin. researchgate.net
Tamoxifen (Inhibitor)MRSA & E. coliUsed in combination, it enhances the efficacy of sparfloxacin against multidrug-resistant strains. researchgate.netzu.edu.pk
Verapamil (Inhibitor)MRSA & E. coliIn combination with sparfloxacin, it shows enhanced efficacy against resistant bacteria. researchgate.netzu.edu.pk

Computational and Quantum Chemical Approaches in SAR

Computational chemistry and quantitative structure-activity relationship (QSAR) modeling are powerful tools for understanding the SAR of sparfloxacin. These methods allow for the prediction of biological activity based on the physicochemical properties and structural features of the molecule, providing insights for the rational design of new derivatives.

QSAR studies on a series of newly synthesized sparfloxacin derivatives have revealed that topological parameters are a major factor influencing their antibacterial potential. researchgate.net Specifically, the valence third-order molecular connectivity index was identified as a key descriptor. researchgate.net This suggests that the shape, size, and degree of branching of the molecule are critical for its activity.

Quantum chemical calculations have also been employed to study the structural and electronic properties of sparfloxacin. Methods like the modified neglect of diatomic overlap (MNDO) semi-empirical molecular orbital method have been used to calculate the optimized molecular structure and thermochemical data such as heat of formation, ionization energy, and dipole moment. researchgate.net Such calculations help in understanding the molecule's reactivity and its potential interaction with biological targets. Furthermore, molecular docking studies have been used to simulate the binding of sparfloxacin derivatives to the active site of DNA gyrase, correlating the binding energies with observed in-vitro activity. Density functional theory (DFT) calculations have been used to examine the structural and spectral features of sparfloxacin and its complexes, providing insights into their biological activities. cumhuriyet.edu.tr

Table 4: Computational and Quantum Chemical Studies on Sparfloxacin
MethodologyKey FindingsReference
QSAR (Quantitative Structure-Activity Relationship)Topological parameters, particularly the valence third-order molecular connectivity index, are major factors influencing antibacterial potential. researchgate.net
MNDO (Modified Neglect of Diatomic Overlap)Used to calculate optimized molecular structure and thermochemical data (heat of formation, ionization energy, dipole moment). researchgate.net
Molecular DockingSimulates the binding of sparfloxacin derivatives to DNA gyrase, helping to rationalize observed antibacterial activity. cumhuriyet.edu.tr
DFT (Density Functional Theory)Examines structural and spectral features to reveal insights into biological and non-linear optical activities. cumhuriyet.edu.tr

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd Research

Animal Model Pharmacokinetics (e.g., rabbits, rats, sheep)

Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic profile of sparfloxacin (B39565). Research involving species such as rats, dogs, monkeys, and rabbits has provided a foundational understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. bohrium.com These studies show that sparfloxacin generally exhibits good absorption and extensive tissue distribution. bohrium.combohrium.com

Animal ModelPeak Plasma Concentration (Cmax) after 5 mg/kg oral dose (µg/mL)Time to Peak (Tmax) (hours)Elimination Half-Life (t½) (hours)Oral Bioavailability (%)
Rat0.67~13.560-90
Dog1.32-8.260-90
Monkey0.45-5.660-90

Data compiled from studies in various animal models. bohrium.comnih.gov

Sparfloxacin is characterized by a large volume of distribution, indicating extensive penetration into various body tissues and fluids. bohrium.com In many cases, the concentration of the drug in tissues is similar to or higher than the simultaneous concentrations in plasma. nih.govnih.gov

This broad distribution includes significant penetration into respiratory tissues, which is consistent with its use. acs.org Studies in rats have shown that after repeated administration, drug levels in the kidney, liver, pancreas, submaxillary gland, and lung were higher than or comparable to plasma levels. nih.gov Conversely, distribution into the central nervous system, including the brain, is comparatively poor. bohrium.comnih.gov

Ocular pharmacokinetics have been specifically investigated in rabbits. Sparfloxacin demonstrates excellent penetration into the vitreous humor. nih.gov Following systemic administration, the mean concentration of sparfloxacin in the vitreous humor was found to be approximately 59.4% of the concentration in serum. nih.gov

Animal ModelTissue/FluidDistribution Characteristics
RatKidney, Liver, Pancreas, LungConcentrations are higher than or similar to plasma. nih.gov
Rat, DogBrain / Central Nervous SystemPoorly distributed. bohrium.comnih.gov
RabbitVitreous HumorExcellent penetration; mean concentration is 59.4% of serum levels. nih.gov
GeneralRespiratory TissuesExcellent penetration. acs.org

The metabolism of sparfloxacin is primarily conducted through Phase II conjugation. drugbank.com The main metabolic pathway is glucuronidation, which results in the formation of a sparfloxacin-glucuronide conjugate. bohrium.comnih.gov This metabolite has been identified in the urine of animal species studied, including rats, dogs, and monkeys. bohrium.com A key characteristic of sparfloxacin's metabolism is that it does not utilize or interfere with the cytochrome P450 enzyme system, which is a common pathway for the metabolism of many other drugs. drugbank.com

Sparfloxacin is eliminated from the body through a combination of renal and non-renal pathways. bohrium.com Fecal excretion appears to be a major route of elimination. In studies with rats, approximately 73% of the administered dose was excreted in the feces, while about 20% was found in the urine over a 14-day period. nih.gov The unchanged drug accounts for about 10-14% of the dose excreted in the urine. bohrium.comnih.gov

Animal ModelExcretion RoutePercentage of Dose / Key Finding
RatFecal~73% nih.gov
RatRenal (Urine)~20% (Total radioactivity) nih.gov
GeneralRenal (Unchanged Drug)10-14% bohrium.comnih.gov
RatIntestinal Transepithelial EliminationIdentified as an elimination pathway. nih.gov

The distribution of sparfloxacin is significantly influenced by its physicochemical properties. As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by high permeability and low solubility. acs.org

Lipophilicity, or lipid solubility, is a critical factor governing its extensive tissue penetration. patsnap.com Studies on ocular pharmacokinetics in rabbits have established a direct correlation between the lipophilicity of sparfloxacin and its penetration into, and elimination from, the vitreous humor. nih.gov This property allows the drug to more readily cross lipid bilayers of cell membranes, leading to broader distribution. patsnap.com

Sparfloxacin exhibits low to moderate binding to plasma proteins, with reported values around 37% to 45%. drugbank.comnih.gov This relatively low degree of protein binding means that a larger fraction of the drug is free in the circulation and available to diffuse from the plasma into body tissues, further contributing to its wide distribution. patsnap.com While molecular weight can also play a role in drug distribution, studies have suggested that for sparfloxacin's penetration into the vitreous humor, lipophilicity is the dominant predictive factor over molecular weight or the degree of protein binding. nih.gov

Preclinical Pharmacodynamic Characterization

The bactericidal action of sparfloxacin stems from its ability to inhibit essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. drugbank.com These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting their function, sparfloxacin disrupts these vital cellular processes, leading to bacterial cell death. drugbank.com

In preclinical models of infection, the efficacy of sparfloxacin has been linked to specific pharmacokinetic/pharmacodynamic (PK/PD) parameters. In a murine model of severe Streptococcus pneumoniae pneumonia, the PK/PD parameter that correlated most closely with survival was the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). nih.gov Specifically, an AUC/MIC ratio greater than 160 was associated with a 100% probability of clinical cure in this model, regardless of the dosing schedule. nih.gov This indicates that achieving a certain level of total drug exposure relative to the pathogen's susceptibility is a key determinant of therapeutic success.

Relationship between Pharmacokinetic Parameters and Antimicrobial Efficacy in Preclinical Models

In preclinical research, the efficacy of sparfloxacin has been shown to be closely linked to specific pharmacokinetic (PK) parameters, which describe the drug's concentration over time within an animal model. A key principle in understanding the antimicrobial activity of fluoroquinolones like sparfloxacin is the relationship between drug exposure and the minimum inhibitory concentration (MIC) of the target pathogen.

A pivotal study in an immunocompetent murine model of severe Streptococcus pneumoniae pneumonia established a direct correlation between the in vivo efficacy of sparfloxacin and its PK/pharmacodynamic (PD) parameters. nih.gov In this model, the maximal decrease in bacterial load within the lungs was strongly correlated with the area under the concentration-time curve (AUC) that remained above the MIC. nih.gov This relationship highlights that not just the peak concentration, but the total exposure to the drug relative to the pathogen's susceptibility is a critical determinant of its bactericidal effect.

Determination of PK/PD Indices (e.g., ƒCmax/MIC, ƒAUC24/MIC) in Preclinical Settings

Pharmacokinetic/pharmacodynamic (PK/PD) indices are quantitative measures used to predict the efficacy of antimicrobial agents. For fluoroquinolones, which exhibit concentration-dependent killing, the most relevant PK/PD indices are the ratio of the free drug maximum concentration to the MIC (ƒCmax/MIC) and the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (ƒAUC24/MIC). nih.govgardp.org

In a murine model of pneumococcal pneumonia, the daily ƒAUC/MIC ratio was identified as the PK/PD parameter most closely correlated with the survival rate of the infected mice treated with sparfloxacin. nih.gov This indicates that the total drug exposure over a 24-hour period, relative to the MIC of the pathogen, is the most critical factor for achieving a clinical cure. The study established a specific target for this index, demonstrating that when the ƒAUC/MIC ratio was greater than 160, the probability of a clinical cure reached 100%, regardless of the dosing schedule. nih.gov

The table below summarizes the key findings from this preclinical model, illustrating the relationship between the ƒAUC/MIC ratio and the therapeutic outcome.

PK/PD IndexPathogenPreclinical ModelKey Finding
ƒAUC/MICStreptococcus pneumoniaeMurine Pneumonia ModelStrongly correlated with maximal bacterial decrease in the lungs (r = 0.968). nih.gov
Daily ƒAUC/MICStreptococcus pneumoniaeMurine Pneumonia ModelMost closely correlated with survival rate (r = 0.976). nih.gov
Daily ƒAUC/MIC > 160Streptococcus pneumoniaeMurine Pneumonia ModelAssociated with a 100% probability of clinical cure. nih.gov

Influence on Animal Microbiota (e.g., Fecal Flora)

Preclinical studies indicate that sparfloxacin can significantly influence the composition of the gut microbiota in animal models. A recent study investigating the effects of sparfloxacin in a murine model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis demonstrated that the compound remodels the gut microbiota. nih.gov This remodeling was characterized by an increase in the abundance of probiotic bacteria and a corresponding elevation in the levels of beneficial metabolites. nih.gov

This modulation of the intestinal flora is a significant finding, as it suggests that part of sparfloxacin's therapeutic effect in this disease model may be mediated through its impact on the microbial ecosystem of the gut. The ability to shift the balance towards a more beneficial microbial community highlights a complex interaction between the antibiotic and the host's resident bacteria. nih.gov

Drug-Drug Interactions in Preclinical Models (e.g., effect of antacids on absorption)

A significant drug-drug interaction for sparfloxacin observed in preclinical models involves the concurrent administration of antacids containing polyvalent cations, such as aluminum hydroxide. nih.govpjps.pknih.gov This interaction leads to a marked decrease in the gastrointestinal absorption and bioavailability of sparfloxacin. pjps.pk

The underlying mechanism of this interaction is the formation of a chelation complex between sparfloxacin and the multivalent cations (e.g., Al³⁺, Mg²⁺, Ca²⁺) present in the antacids. drugs.com This complex is poorly soluble and therefore not readily absorbed from the gastrointestinal tract. drugs.com

In vitro dissolution studies using simulated gastric and intestinal juices have quantified the impact of various antacids on the availability of sparfloxacin. These studies confirmed that the dissolution rate of sparfloxacin tablets was significantly retarded in the presence of antacids containing aluminum hydroxide, magnesium hydroxide, calcium carbonate, and others. nih.govpjps.pk The availability of sparfloxacin could be reduced by as much as 50% when administered simultaneously with aluminum and magnesium-containing antacids. pjps.pk

The table below, derived from dissolution studies, illustrates the reduced availability of sparfloxacin in the presence of various antacids in a simulated gastric environment.

AntacidSparfloxacin Availability in Simulated Gastric Juice (after 90 mins)Sparfloxacin Availability in Simulated Gastric Juice (after 180 mins)
Control (No Antacid)Not specifiedNot specified
Aluminum Hydroxide~63%~69.7%
Magnesium Carbonate~49.7%~53.9%
Calcium Carbonate~71.1%~73.2%

Data adapted from dissolution studies reported by Hussain F, et al. researchgate.net

Organ-Specific Effects in Preclinical Models (e.g., Arthropathy in Immature Dogs)

A notable organ-specific effect associated with the fluoroquinolone class of antibiotics, including sparfloxacin, is the induction of arthropathy in immature animals, particularly dogs. nih.govnih.gov Preclinical studies in juvenile beagle dogs have demonstrated that administration of fluoroquinolones can lead to the development of lesions in the articular cartilage of weight-bearing joints. nih.govcapes.gov.br

The characteristic pathological findings include the formation of fluid-filled vesicles and erosions on the articular surface. capes.gov.br Microscopically, these lesions are characterized by fissures or cavity formations within the middle zone of the articular cartilage. nih.gov There is also evidence of proteoglycan depletion in the cartilage matrix, which is a key component for maintaining the tissue's structural integrity. nih.gov

Ultrastructural examinations of chondrocytes from affected cartilage in juvenile dogs have revealed initial changes such as the dilatation of the cisternae in the rough endoplasmic reticulum. nih.gov In vitro studies on chondrocytes isolated from juvenile dogs have suggested that the inhibitory action of fluoroquinolones on proteoglycan synthesis may be a primary contributor to these early morphological changes in the articular cartilage. nih.gov This adverse effect appears to be age-dependent, as it is not typically observed in adult dogs. nih.gov

Analytical Methodologies for Sparfloxacin Lactate Research

Electrochemical Methods

Electrochemical techniques offer sensitive and precise methods for the determination of sparfloxacin (B39565) lactate (B86563). These methods are based on the electrochemical oxidation or reduction of the sparfloxacin molecule at an electrode surface. Various voltammetric and polarographic techniques have been developed for its quantification in pharmaceutical formulations.

Simple and sensitive direct current polarographic (DCP) and differential pulse polarographic (DPP) methods have been successfully developed for the qualitative and quantitative analysis of sparfloxacin. nih.gov These methods have been standardized for determining the drug in pharmaceutical preparations. nih.gov Statistical analysis of the data obtained from these methods has shown high reliability and precision. nih.gov In one study, sparfloxacin produced a single cathodic reduction wave that was diffusion-controlled, with the wave height being proportional to the concentration of the drug. scispace.com

Another advanced electrochemical approach involves the use of a β-cyclodextrin modified carbon paste electrode (CDMCPE). researchgate.net This modified electrode significantly enhances the current response for sparfloxacin compared to a bare carbon paste electrode. researchgate.net The electrochemical behavior at this electrode indicates an irreversible and adsorption-controlled process. researchgate.net Differential Pulse Voltammetry (DPV) using this method has demonstrated a linear calibration plot over a concentration range of 0.043–60 μM, with a detection limit of 0.04 μM in a pH 3.0 Britton Robinson buffer. researchgate.net The repeatability and reproducibility of this technique are high, making it suitable for quantitative analysis in pharmaceutical formulations and urine samples. researchgate.net

Table 1: Comparison of Electrochemical Methods for Sparfloxacin Analysis

Method Electrode/Technique Details Linear Range Detection Limit (LOD) Key Findings
Direct Current Polarography (DCP) / Differential Pulse Polarography (DPP) Dropping Mercury Electrode Not Specified Not Specified Provides reliable and precise qualitative and quantitative analysis of sparfloxacin in pharmaceutical formulations. nih.gov
Differential Pulse Voltammetry (DPV) β-cyclodextrin Modified Carbon Paste Electrode (CDMCPE) 0.043–60 μM 0.04 μM Exhibits enhanced current response and good sensitivity for sparfloxacin determination. researchgate.net The process is irreversible and adsorption-controlled. researchgate.net
Voltammetry Hanging Mercury Dropping Electrode Not Specified Not Specified Adsorptive stripping response was evaluated based on scan rate, pH, and accumulation time for sparfloxacin determination. scispace.com

Spectroscopic Methods (Fluorescence Spectroscopy)

Fluorescence spectroscopy provides highly sensitive and selective methods for the determination of sparfloxacin. These methods are typically based on the native fluorescence of the sparfloxacin molecule or the formation of fluorescent complexes.

One spectrofluorimetric method is based on the oxidation of sparfloxacin with cerium (IV) in an acidic medium. redalyc.org This reaction produces the fluorescent cerium (III) ion, the intensity of which is measured at an emission wavelength of 352 nm after excitation at 250 nm. redalyc.org The fluorescence intensity of the produced Ce (III) is directly proportional to the concentration of sparfloxacin. redalyc.org This method has demonstrated linearity in the concentration range of 0.02-0.1 µg/mL. redalyc.org

Another sensitive approach utilizes lanthanide-sensitized fluorescence. A method has been developed using a yttrium probe in a buffer solution (pH = 8), which strongly enhances the fluorescence of sparfloxacin. nih.gov Under optimal conditions, the enhanced fluorescence intensity shows a linear relationship with the concentration of sparfloxacin in the range of 8 × 10⁻⁷ to 1.4 × 10⁻⁵ mol L⁻¹, with a detection limit of 9.01 × 10⁻⁸ mol L⁻¹. nih.gov Similarly, a europium (III)-sensitized spectrofluorimetric method has been developed in the presence of an anionic surfactant, sodium dodecyl benzene (B151609) sulphonate (SDBS). researchgate.net The fluorescence intensity of the sparfloxacin-Eu³⁺ system is significantly enhanced by SDBS, with a maximum emission at approximately 615 nm upon excitation at 372 nm. researchgate.net

Table 2: Spectrofluorimetric Methods for Sparfloxacin Determination

Method Principle Excitation λ (nm) Emission λ (nm) Linear Range Detection Limit (LOD)
Cerium (IV) Oxidation Oxidation of sparfloxacin by Ce (IV) to produce fluorescent Ce (III). redalyc.org 250 352 0.02-0.1 µg/mL Not Specified
Yttrium-sensitized Fluorescence Enhancement of sparfloxacin fluorescence by a yttrium probe. nih.gov Not Specified Not Specified 8 × 10⁻⁷ to 1.4 × 10⁻⁵ mol L⁻¹ 9.01 × 10⁻⁸ mol L⁻¹
Europium (III)-sensitized Fluorescence Enhancement of sparfloxacin fluorescence by Eu³⁺ in a micellar medium (SDBS). researchgate.net 372 ~615 Not Specified Not Specified

Microbiological Assays (e.g., Cup-Plate Method)

Microbiological assays are essential for determining the potency of antibiotics by measuring their inhibitory effect on the growth of susceptible microorganisms. longdom.org The cup-plate method, also known as the cylinder-plate or agar (B569324) diffusion method, is a widely used technique for this purpose. youtube.comnih.gov

The principle of the cup-plate method relies on the diffusion of an antibiotic from a reservoir (a cup or cylinder cut into a solidified agar layer) through the agar. nih.gov This agar has been previously inoculated with a specific, susceptible test microorganism. nih.gov As the antibiotic diffuses, it creates a concentration gradient. If the antibiotic is effective against the microorganism, a clear circular zone of growth inhibition will appear around the cup. nih.gov The diameter of this zone of inhibition is proportional to the concentration of the antibiotic in the solution. nih.gov

To determine the potency of a sparfloxacin lactate sample, its performance is compared against a standard preparation of sparfloxacin with a known activity. youtube.com Two or more concentrations of both the test sample and the standard are typically prepared. researchgate.net These solutions are placed in cups on the same agar plate, and after an incubation period, the diameters of the zones of inhibition are measured. researchgate.net By comparing the zone sizes produced by the test sample to those produced by the standard, the potency of the test sample can be calculated. researchgate.net Commonly used test organisms for assaying antibiotics like sparfloxacin include strains of Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, and Bacillus pumilus. researchgate.net

Table 3: Key Steps and Parameters of the Cup-Plate Method

Step Description Typical Parameters/Considerations
1. Media Preparation A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized. The pH and composition of the medium must support the growth of the test organism.
2. Inoculation The sterile, molten agar is cooled and then inoculated with a standardized suspension of the test microorganism. The concentration of the inoculum is critical for achieving clear and reproducible zones.
3. Plate Pouring & Cup Creation The inoculated agar is poured into sterile Petri dishes and allowed to solidify. Cavities or "cups" are then aseptically cut into the agar. Uniform agar depth is important for consistent diffusion.
4. Sample Application Measured volumes of standard and test sparfloxacin solutions of different concentrations are added to the cups. A balanced assay design (e.g., 2x2 or 3x3) is often used for accuracy. nih.gov
5. Incubation The plates are incubated under specific conditions (e.g., temperature, time) to allow for microbial growth and antibiotic diffusion. Incubation conditions are optimized for the specific test organism.
6. Zone Measurement & Calculation The diameters of the zones of inhibition are measured, and the potency of the test sample is calculated by comparison with the standard. The relationship between zone diameter and log of concentration is typically linear.

Table of Mentioned Compounds

Compound Name
This compound
Sparfloxacin
Cerium (IV)
Cerium (III)
Yttrium
Europium (III)
Sodium dodecyl benzene sulphonate (SDBS)

Computational and Theoretical Chemistry Studies of Sparfloxacin Lactate

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions.

Sparfloxacin (B39565) exerts its antibacterial effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.gov Molecular docking simulations are employed to elucidate the specific interactions that stabilize the drug-enzyme-DNA ternary complex, which is key to the drug's mechanism.

In Gram-negative bacteria like Escherichia coli, DNA gyrase is typically the primary target for fluoroquinolones, while in Gram-positive bacteria such as Streptococcus pneumoniae, topoisomerase IV is often the preferential target. nih.gov However, the specific molecular structure of the quinolone can influence this target preference. researchgate.net Studies have indicated that in S. pneumoniae, sparfloxacin's primary target is DNA gyrase. researchgate.net

The binding of fluoroquinolones like sparfloxacin occurs at the interface between the protein and the cleaved DNA. The interaction is stabilized by a network of hydrogen bonds and van der Waals forces. Key interactions for fluoroquinolones typically involve a water-metal ion bridge (commonly Mg²⁺), which mediates contact between the drug's carboxyl and keto groups and specific amino acid residues within the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits. Although specific binding energy values from docking studies on sparfloxacin are not consistently reported across the literature, studies on similar quinolones interacting with E. coli DNA gyrase highlight the importance of residues such as Asp87 and Arg91 for binding. mdpi.com The stabilization of this drug-enzyme-DNA complex prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, bacterial cell death. nih.gov

Beyond its primary targets, the interaction of sparfloxacin with other biological macromolecules is crucial for understanding its pharmacokinetics and potential secondary effects. Molecular docking has been used to study these interactions with biomolecules like DNA, RNA, and bovine serum albumin (BSA), a model protein for human serum albumin (HSA).

A comprehensive study investigated the binding of sparfloxacin to calf thymus DNA (CT-DNA), RNA, and BSA. The docking results revealed that sparfloxacin interacts with these biomolecules primarily through hydrophobic forces, electrostatic interactions, and hydrogen bonds. The binding to DNA is suggested to occur via an electrostatic interaction with partial intercalation. In the case of BSA, sparfloxacin was found to bind to site I, located in subdomain IIA of the protein.

The thermodynamic viability of these interactions was supported by negative free energy changes (ΔG°), indicating spontaneous binding processes.

BiomoleculeBinding Constant (K)Free Energy Change (ΔG°) (kJ/mol)Primary Binding Forces
DNA1.45 x 10³ M⁻¹-17.97Electrostatic, Partial Intercalation, H-bonds
RNA1.56 x 10³ M⁻¹-18.18Hydrophobic, Electrostatic, H-bonds
BSA1.39 x 10³ M⁻¹-17.91Hydrophobic, Electrostatic, H-bonds

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. For sparfloxacin, DFT studies have provided insights into its fundamental properties.

Geometry optimization of the sparfloxacin molecule has been performed using DFT with the B3LYP functional. These calculations help in determining the most stable three-dimensional conformation of the molecule. Subsequent analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy difference between HOMO and LUMO, known as the energy gap, is an indicator of chemical stability. One study calculated the HOMO-LUMO energy gap for sparfloxacin to be 4.314 eV, which provides information about the charge transfer interactions within the molecule that influence its biological activity.

Furthermore, the Molecular Electrostatic Potential (MEP) map of sparfloxacin has been generated. The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically on hydrogen atoms) and nucleophilic (negative potential, on atoms like oxygen, nitrogen, and fluorine) sites. This information is vital for predicting how the molecule will interact with its biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

For sparfloxacin and its derivatives, QSAR studies have been conducted to identify the key molecular features that govern their antibacterial potency. One such study on a series of sparfloxacin derivatives found that topological parameters are significant in influencing their antibacterial potential. Specifically, the valence third-order molecular connectivity index (³χv) was identified as a major contributing factor. researchgate.net This index encodes information about the branching and complexity of the molecular structure. Such findings from QSAR models are instrumental in the rational design of new, more potent sparfloxacin analogs by allowing researchers to predict the activity of novel structures before their synthesis. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique can provide detailed information on the conformational changes, flexibility, and dynamics of drug-receptor complexes.

Despite the utility of MD simulations in drug discovery, specific studies focusing on the molecular dynamics of sparfloxacin lactate (B86563) with its target enzymes or with biomembranes were not prominently found in the surveyed literature. However, MD simulations have been applied to other fluoroquinolones, such as levofloxacin, to study their behavior in aqueous environments and to characterize the dynamics of their solvation shells. rsc.org Such studies on related compounds demonstrate the potential of MD to reveal intricate details about how these drugs interact with their environment at an atomic level, including conformational changes upon binding and the role of water molecules in mediating interactions.

Thermodynamic and Kinetic Studies of Molecular Interactions

Understanding the thermodynamics and kinetics of drug-biomolecule interactions is fundamental to pharmacology. These studies quantify the binding affinity, the forces driving the interaction, and the rates of association and dissociation.

Experimental and theoretical methods have been used to characterize the thermodynamic profile of sparfloxacin's interactions. For instance, studies on the binding of sparfloxacin to BSA have determined key thermodynamic parameters. The negative Gibbs free energy (ΔG°) values obtained in these studies confirm the spontaneity of the binding process. The calculated enthalpy (ΔH°) and entropy (ΔS°) changes provide insight into the nature of the binding forces.

Theoretical studies have also explored the thermodynamics of bioavailability for fluoroquinolones, including sparfloxacin. By calculating the free energy of solvation in different media (e.g., water and n-octanol), researchers can predict a compound's lipophilicity and its ability to cross biological membranes. For sparfloxacin, the calculated solvation free energy values in both aqueous and lipid-like environments were found to be negative, which is crucial for its pharmacokinetic profile. researchgate.net

InteractionParameterValueSignificance
Sparfloxacin-BSAΔG°-17.91 kJ/molSpontaneous interaction
ΔH°-4.99 kJ/molSuggests involvement of van der Waals forces and H-bonds
ΔS°43.36 J/mol·K
Sparfloxacin SolvationΔG° (Water)-13.43 kcal/molIndicates solubility properties relevant to bioavailability
ΔG° (n-octanol)-16.01 kcal/mol

Novel Formulations and Delivery Systems Research for Sparfloxacin Lactate

Nanoparticle Formulations (e.g., PLGA Nanoparticles)

The encapsulation of sparfloxacin (B39565) within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) has emerged as a key strategy to develop advanced drug delivery systems. nih.gov These nanoparticle formulations offer a platform to enhance the therapeutic performance of sparfloxacin. researchgate.netnih.gov

Enhancement of Antibacterial Activity

PLGA nanoformulations of sparfloxacin have been shown to enhance its antibacterial activity. nih.gov By encapsulating the drug, these nanoparticles can provide a controlled release, which helps in maintaining the concentration of the drug at the site of action and can reduce side effects. nih.gov Studies have demonstrated that sparfloxacin-loaded PLGA nanoparticles possess excellent antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov The nano-formulation facilitates better interaction with bacterial cells, potentially leading to improved efficacy compared to the drug in its conventional form. nih.gov This approach is seen as a significant step to address issues like phototoxicity and resistance. nih.gov

Modification of Drug Release Profiles (e.g., Sustained Release)

A primary advantage of PLGA nanoparticle systems is their ability to modify the drug release profile. nih.gov Research has consistently shown that sparfloxacin-loaded PLGA nanoparticles exhibit a sustained or extended-release pattern. nih.govresearchgate.net This controlled release is beneficial for applications such as ophthalmic delivery, where prolonged drug presence at the corneal surface can improve treatment outcomes. nih.govresearchgate.net The in vitro release from these nanosuspensions often follows a Peppas model, indicating a prolonged drug release profile. nih.gov This sustained release mechanism can enhance therapeutic effectiveness and is a promising alternative to conventional formulations. imperial.tech

Characterization of Nanoparticle Properties (e.g., Particle Size, Zeta Potential, In Vitro Release, Stability)

The physicochemical properties of sparfloxacin nanoparticles are critical determinants of their performance. nih.gov Researchers have extensively characterized these formulations.

Particle Size: For ophthalmic applications, sparfloxacin-loaded PLGA nanoparticles have been developed with a mean particle size in the range of 180 to 190 nm, which is considered suitable for ocular use. nih.gov Other studies have reported sizes for sparfloxacin-mediated silver (Ag-Sp) and gold (Au-Sp) nanoparticles in the range of 40-50 nm and 70-80 nm, respectively. semanticscholar.orgresearchgate.net

Zeta Potential: The zeta potential, an indicator of surface charge and stability in a suspension, for sparfloxacin PLGA nanosuspensions has been measured at approximately -22 mV. nih.gov This negative charge contributes to the stability of the nanoparticle suspension by preventing aggregation.

In Vitro Release: As mentioned, in vitro studies confirm an extended-release profile for sparfloxacin from PLGA nanoparticles. nih.gov This is a crucial characteristic for maintaining therapeutic drug levels over a prolonged period.

Stability: Lyophilized (freeze-dried) nanosuspensions of sparfloxacin have been found to be stable for a longer duration compared to conventional marketed formulations, indicating a good shelf life. nih.govresearchgate.net The stability of sparfloxacin-mediated noble metal nanoparticles has also been confirmed under various conditions, including different temperatures, pH levels, and salt solutions. semanticscholar.org

PropertyFindingSource
Particle Size (PLGA NPs)180 - 190 nm nih.gov
Particle Size (Ag-Sp NPs)40 - 50 nm semanticscholar.orgresearchgate.net
Particle Size (Au-Sp NPs)70 - 80 nm semanticscholar.orgresearchgate.net
Zeta Potential (PLGA NPs)-22 mV nih.gov
In Vitro Release ProfileExtended/Sustained Release nih.govresearchgate.net
StabilityLyophilized form stable for extended duration nih.govresearchgate.net

Crystalline Salt Synthesis and Characterization

Synthesizing new crystalline salts of sparfloxacin is another innovative approach to improve its fundamental properties. mdpi.comresearchgate.net Although sparfloxacin is classified as having high permeability, its low solubility can limit its therapeutic efficacy. researchgate.net By forming salts with generally-regarded-as-safe (GRAS) coformers, researchers aim to enhance its solubility and, consequently, its antibacterial action. mdpi.comnih.gov

Improvement of Solubility and Diffusivity

The formation of novel crystalline salts has been shown to significantly improve the solubility and diffusivity of sparfloxacin. mdpi.comresearchgate.net In one study, two new hydrated crystalline salts were synthesized using Pimelic acid (PIA) and Azelaic acid (AZA). mdpi.comnih.gov Compared to pure sparfloxacin, the equilibrium solubility of these salts was improved. mdpi.comresearchgate.netnih.gov The permeability of the two salts also increased by 26.6% and 121.9%, respectively. mdpi.comresearchgate.netnih.gov The diffusion amounts of the new salts, SPX-PIA-H₂O (60.37 μg/mL) and SPX-AZA-H₂O (105.76 μg/mL), were both significantly higher than that of sparfloxacin alone (47.67 μg/mL), indicating that salt formation can enhance diffusive ability alongside solubility. mdpi.com

CompoundPermeability Increase (vs. Sparfloxacin)Diffusion Amount (μg/mL)Source
Sparfloxacin (SPX)-47.67 mdpi.com
SPX-PIA-H₂O26.6%60.37 mdpi.comresearchgate.netnih.gov
SPX-AZA-H₂O121.9%105.76 mdpi.comresearchgate.netnih.gov

Enhancement of In Vitro Antibacterial Efficacy

Improving the physicochemical properties of sparfloxacin through salt formation directly translates to enhanced antibacterial efficacy. mdpi.comresearchgate.net In vitro antimicrobial activity assays, such as minimum inhibitory concentration (MIC) tests, have been used to evaluate these new crystalline salts. mdpi.comnih.gov The research found that the sparfloxacin-azelaic acid salt (SPX-AZA-H₂O) demonstrated significantly higher antibacterial activity against Pseudomonas aeruginosa and Bacillus subtilis when compared to the parent sparfloxacin molecule. mdpi.comresearchgate.netnih.gov This suggests that selecting a coformer with inherent antibacterial properties could be a strategic approach to further boost the antimicrobial activity of the active pharmaceutical ingredient. mdpi.com

Interactions of Sparfloxacin Lactate with Biomolecules in Research Settings

Binding Studies with Nucleic Acids (DNA, RNA)

The interaction between sparfloxacin (B39565) and nucleic acids, such as deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), has been investigated to understand its binding characteristics. The primary mechanism of action for fluoroquinolones like sparfloxacin involves the inhibition of bacterial enzymes essential for DNA replication, specifically DNA gyrase and topoisomerase IV. drugbank.comnih.gov This activity inherently involves a close association with DNA.

Spectroscopic and electrochemical studies have been employed to quantify the binding of sparfloxacin to DNA and RNA. researchgate.net These investigations reveal that sparfloxacin engages with both types of nucleic acids, with binding constants indicating a strong association. researchgate.net For instance, the binding constant (Ka) for the sparfloxacin-DNA complex was determined to be 20.1 × 105 M-1, while the constant for the sparfloxacin-RNA complex was 19.0 × 105 M-1. researchgate.net Such studies are crucial for designing new drugs that can selectively bind to specific nucleic acid sequences. researchgate.net In some contexts, particularly when complexed with metal ions like copper(II), sparfloxacin has been shown to bind to DNA through an intercalation mode, inserting itself between the base pairs of the DNA helix. researchgate.netnih.gov

Binding Constants of Sparfloxacin with Nucleic Acids

BiomoleculeBinding Constant (Ka) (M-1)Reference
DNA20.1 × 105 researchgate.net
RNA19.0 × 105 researchgate.net

Interactions with Proteins (e.g., Bovine Serum Albumin - BSA)

Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are major soluble proteins in the circulatory system that often bind to and transport various molecules. The interaction of sparfloxacin with these proteins has been extensively studied using techniques like fluorescence spectrophotometry. researchgate.netresearchgate.net Research indicates that sparfloxacin binds to BSA and HSA with a stoichiometry of 1:1. researchgate.netresearchgate.net

The association constants for these interactions are typically in the range of 104 to 105 M-1. researchgate.netresearchgate.netresearchgate.net Specifically, one study determined the binding constant for the sparfloxacin-BSA system to be 20.8 × 105 M-1. researchgate.net Fluorescence quenching studies show that the binding involves both static and dynamic (or collisional) quenching mechanisms. researchgate.netresearchgate.net This suggests that sparfloxacin can form a stable complex with the albumin molecule and also collide with it in a way that deactivates its fluorescence. researchgate.netresearchgate.net In serum, sparfloxacin exhibits a plasma protein binding of approximately 45%. drugbank.com

Binding Parameters of Sparfloxacin with Bovine Serum Albumin (BSA)

ParameterValueReference
Stoichiometry (Sparfloxacin:BSA)1:1 researchgate.net
Binding Constant (Ka) (M-1)20.8 × 105 researchgate.net
Quenching MechanismStatic and Dynamic researchgate.netresearchgate.net

Characterization of Binding Mechanisms (e.g., Hydrophobic Forces, Electrostatic Interactions, Hydrogen Bonds)

The stability of the complexes formed between sparfloxacin and biomolecules is governed by a combination of non-covalent forces. semanticscholar.org Research has identified that the binding of sparfloxacin to serum albumin is a complex interplay of multiple interaction types. researchgate.netresearchgate.net Thermodynamic studies and molecular docking simulations have confirmed that hydrogen bonding, hydrophobic forces, and electrostatic interactions are all vital for the binding process. researchgate.netresearchgate.netresearchgate.net

Molecular docking results specifically highlight the crucial roles these forces play in the interaction between sparfloxacin and biomolecules like DNA, RNA, and BSA. researchgate.net The presence of aromatic rings and various functional groups in the sparfloxacin structure facilitates these interactions. researchgate.netacs.org For example, π-π stacking, a form of electrostatic interaction, can occur between the aromatic systems of the drug and the residues of a protein or the bases of a nucleic acid. researchgate.net Hydrophobic interactions are also significant, particularly for the binding to proteins, though the binding site for sparfloxacin on albumin does not appear to be the same as that for standard hydrophobic probes. researchgate.netresearchgate.net The combination of these forces dictates the affinity and specificity of the binding. semanticscholar.org

Thermodynamic Analysis of Binding Processes (e.g., Free Energy Changes)

Thermodynamic analysis provides quantitative insight into the spontaneity and driving forces of the binding process. The change in Gibbs free energy (ΔG) is a key parameter used to assess whether the formation of a drug-biomolecule complex is spontaneous.

Studies have calculated the free energy changes for the interaction of sparfloxacin with DNA, RNA, and BSA. researchgate.net The calculated ΔG values are negative, which indicates that the binding processes are spontaneous under the experimental conditions. researchgate.net The specific values were reported as -8.29 kcal mol-1 for the sparfloxacin-DNA interaction, -7.66 kcal mol-1 for the sparfloxacin-RNA interaction, and -8.38 kcal mol-1 for the sparfloxacin-BSA interaction. researchgate.net By analyzing thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) changes, researchers can further deduce the nature of the dominant binding forces. researchgate.netsemanticscholar.org For sparfloxacin's interaction with albumin, the combination of thermodynamic data points towards the involvement of hydrogen bonds, hydrophobic forces, and electrostatic interactions. researchgate.netresearchgate.net

Thermodynamic Parameters for Sparfloxacin-Biomolecule Interactions

Biomolecule ComplexFree Energy Change (ΔG) (kcal mol-1)Reference
Sparfloxacin-DNA-8.29 researchgate.net
Sparfloxacin-RNA-7.66 researchgate.net
Sparfloxacin-BSA-8.38 researchgate.net

Future Research Directions for Sparfloxacin Lactate

Exploration of New Targets and Mechanisms of Action

The primary mechanism of sparfloxacin (B39565) involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. drugbank.comncats.io Future research is geared towards identifying novel bacterial targets and exploring alternative mechanisms to enhance efficacy and circumvent existing resistance.

One promising avenue is the development of hybrid antibiotics. Research into hybrids combining a fluoroquinolone like ciprofloxacin (B1669076) with an aminoglycoside such as neomycin has shown a balanced, dual mode of action. acs.org These hybrids can simultaneously inhibit bacterial protein synthesis and DNA replication. acs.org This approach could be adapted for sparfloxacin, creating a multi-targeted agent that could potentially delay the development of resistance. acs.org

Furthermore, the exploration of novel bacterial topoisomerase inhibitors (NBTIs) that operate via a different mechanism than current fluoroquinolones presents a significant opportunity. oup.com Such compounds could be effective against strains that have developed resistance to conventional fluoroquinolones through target-site mutations. oup.com Research could focus on modifying the sparfloxacin scaffold to interact with these topoisomerases in a novel manner, thereby restoring or enhancing its activity against resistant pathogens. While newer fluoroquinolones like delafloxacin (B1662383) also target DNA gyrase and topoisomerase IV, their enhanced activity, sometimes with equal affinity for both enzymes, suggests that subtle modifications to the interaction with these traditional targets can yield significant benefits. nih.govsemanticscholar.org

Development of Strategies to Combat Resistance Mechanisms

Bacterial resistance to quinolones, including sparfloxacin, is a complex and multifactorial issue. microbiologyresearch.orgmicrobiologyresearch.org The primary mechanisms include mutations in the target enzymes (DNA gyrase and topoisomerase IV), reduced intracellular drug concentration due to decreased uptake or increased efflux, and plasmid-mediated resistance. oup.comdovepress.comnih.gov Specifically, in bacteria like Streptococcus pneumoniae, resistance to sparfloxacin can emerge from initial mutations in the gyrA gene, followed by mutations in parC. nih.gov

Future strategies to overcome these resistance mechanisms are multifaceted:

Target Modification Circumvention: The design of new sparfloxacin analogues that can effectively bind to mutated target enzymes is a key goal. By understanding the structural changes in the Quinolone Resistance-Determining Regions (QRDRs) of GyrA and ParC, new derivatives can be engineered to maintain high binding affinity despite these mutations. dovepress.com

Efflux Pump Inhibition: Active efflux pumps are a major contributor to reduced intracellular drug levels. Research into identifying and developing potent efflux pump inhibitors (EPIs) that can be co-administered with sparfloxacin lactate (B86563) could restore its efficacy against resistant strains.

Hybrid Molecules: As mentioned, creating hybrid molecules with dual mechanisms of action is a powerful strategy. Studies on ciprofloxacin-neomycin hybrids have demonstrated a significant delay in the formation of resistance in both E. coli and B. subtilis compared to the individual drugs. acs.org

Gene Editing Technologies: Advanced strategies like using CRISPR/Cas9 systems delivered via nanoparticles to specifically target and disrupt bacterial resistance genes offer a revolutionary approach. mdpi.com This could resensitize resistant bacteria to sparfloxacin by eliminating the genetic basis of their resistance. mdpi.com

Resistance MechanismFuture Research Strategy
Target-Site Mutations (e.g., in gyrA, parC)Design of novel sparfloxacin analogues with high affinity for mutated enzymes; Development of NBTIs with different binding modes. oup.comdovepress.com
Reduced Drug Accumulation (Efflux Pumps)Development of potent Efflux Pump Inhibitors (EPIs) for co-administration. microbiologyresearch.orgdovepress.com
Plasmid-Mediated Resistance (e.g., Qnr proteins)CRISPR/Cas9-based systems to eliminate resistance plasmids; Development of drugs that bypass target protection mechanisms. mdpi.com

Innovation in Drug Delivery Systems for Targeted Research Applications

Sparfloxacin's clinical utility can be hampered by factors such as poor solubility. researchgate.net Innovations in drug delivery systems are critical for enhancing its therapeutic potential, improving bioavailability, and enabling targeted delivery for specific research applications.

Nanotechnology-based systems are at the forefront of this research. Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, has been extensively studied for encapsulating sparfloxacin. researchgate.net

Sustained Release and Ocular Delivery: PLGA nanoparticles loaded with sparfloxacin have been shown to provide extended drug release. researchgate.netnih.gov This is particularly valuable in ocular applications, where sustained-release formulations can improve precorneal residence time, enhance penetration, and reduce the frequency of administration compared to conventional eye drops. nih.govnih.govtandfonline.com Researchers have successfully developed an in-situ gel laden with sparfloxacin nanoparticles for improved ophthalmic delivery. nih.gov

Targeted Delivery to Infection Sites: For systemic infections, nanoparticles can be engineered for targeted delivery. One study developed PLGA nanoparticles grafted with a specific peptide (γ3) that binds to ICAM-1, a molecule highly expressed on inflamed cells. researchgate.net These nanoparticles, co-loaded with sparfloxacin and the immunosuppressant tacrolimus, were able to target lung infections, demonstrating a potential platform for treating sepsis. researchgate.netacs.org

Reducing Side Effects: Encapsulation within nanoparticles can also mitigate side effects. For instance, the controlled release of sparfloxacin from PLGA nanoparticles has been shown to reduce its phototoxicity, a known adverse effect, while enhancing its antibacterial activity. researchgate.net

Other promising delivery platforms for fluoroquinolones include liposomes, solid lipid nanoparticles, and conjugates with natural polymers like chitosan, which can be tailored for various routes of administration and therapeutic goals. researchgate.netmdpi.com

Delivery SystemApplication/AdvantageResearch Findings
PLGA Nanoparticles Sustained Ocular DeliveryImproves precorneal residence time and provides extended drug release. researchgate.netnih.gov
Peptide-grafted PLGA NPs Targeted delivery to inflammation sitesSuccessfully delivered sparfloxacin to inflamed lung tissue in a sepsis model. researchgate.net
Nanoparticle-laden In-situ Gel Enhanced Ocular BioavailabilityCombines the benefits of nanoparticles and gels for prolonged ocular retention. nih.gov
PLGA Nanoparticles Reduced PhototoxicityControlled release from nanoparticles mitigates UV-induced side effects. researchgate.net

Advanced Computational Modeling for Drug Design and Optimization

In silico techniques are indispensable in modern drug discovery, offering a rapid and cost-effective means to design and optimize new drug candidates before their physical synthesis and testing. nih.gov For sparfloxacin lactate, advanced computational modeling can accelerate the development of next-generation derivatives with improved properties.

Molecular Docking and Dynamics: These tools are used to predict how newly designed sparfloxacin analogues will bind to their target enzymes, such as wild-type and mutant DNA gyrase. nih.govscope-journal.com By simulating the interactions at an atomic level, researchers can prioritize compounds with the highest binding affinity and most stable interactions, increasing the likelihood of potent biological activity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), establish a mathematical relationship between the three-dimensional structure of a series of compounds and their antibacterial activity. mdpi.com Analysis of the resulting contour maps provides crucial insights into which structural modifications on the sparfloxacin scaffold are likely to enhance potency. mdpi.com

Pharmacokinetic and Toxicity Prediction: ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling allows for the early-stage prediction of a drug candidate's pharmacological profile. mdpi.com By screening for properties like oral bioavailability and potential toxicity in silico, researchers can filter out compounds with unfavorable characteristics, saving significant time and resources. mdpi.comresearchgate.net

These computational approaches have been successfully applied to design novel quinolone derivatives against various bacterial targets and even for other applications like anticancer agents. nih.govscope-journal.commdpi.com This framework provides a powerful platform for the rational design and optimization of future sparfloxacin-based therapies. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying sparfloxacin lactate in biological matrices?

High-performance liquid chromatography (HPLC) with fluorescence detection is the gold standard for quantifying this compound in plasma and saliva due to its high sensitivity (detection limit ~0.05 µg/mL) and specificity. For rapid screening, chemiluminescence methods using luminol-H₂O₂ systems in flow injection analysis (FIA) offer lower detection limits (0.008 µg/mL) but require rigorous validation against HPLC for cross-matrix reliability .

Q. What are standard protocols for assessing this compound's in vitro antimicrobial activity?

Follow CLSI/EUCAST guidelines using Mueller-Hinton agar for disk diffusion or broth microdilution. Key parameters include:

  • Minimum inhibitory concentration (MIC) determination at pH 7.2–7.4.
  • Control strains (e.g., S. aureus ATCC 29213) to validate assay conditions.
  • Incubation at 35°C for 18–24 hours under aerobic conditions. Adjust for anaerobic studies using supplemented media .

Q. How should researchers ensure this compound stability in experimental solutions?

  • Use phosphate-buffered saline (PBS, pH 6.8–7.4) for short-term studies (<24 hours).
  • For long-term storage, lyophilize samples and store at -80°C. Avoid repeated freeze-thaw cycles.
  • Monitor degradation via UV-Vis spectroscopy at 296 nm (characteristic peak for sparfloxacin) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation of powdered forms.
  • Decontaminate spills with 70% ethanol followed by 0.1M NaOH.
  • Adhere to institutional biosafety guidelines for antibiotic resistance studies .

Advanced Research Questions

Q. How can pharmacokinetic (PK) modeling address inter-individual variability in this compound distribution?

Implement population PK models (e.g., NONMEM) using covariates like body weight, renal function, and CYP450 polymorphisms. Key parameters:

  • Plasma-to-saliva penetration ratio (68.4% in healthy adults).
  • Two-compartment modeling with first-order absorption (Tmax: 4–6 hours).
  • Bayesian forecasting to personalize dosing in immunocompromised cohorts .

Q. What methodologies resolve contradictions between in vitro MIC data and clinical efficacy?

  • Use hollow-fiber infection models to simulate dynamic drug concentrations in target tissues.
  • Apply PK/PD indices (e.g., AUC/MIC >125 for fluoroquinolones) to correlate exposure with bacterial eradication.
  • Validate findings with microdialysis in animal models to measure free drug concentrations at infection sites .

Q. How can researchers optimize novel this compound derivatives for enhanced CNS penetration?

  • Use quantitative structure-activity relationship (QSAR) models to modify the C7 piperazinyl group, improving lipid solubility.
  • Test blood-brain barrier permeability via parallel artificial membrane permeability assay (PAMPA) .
  • Validate in vivo using cerebrospinal fluid (CSF) sampling in rodent models .

Q. What statistical approaches are recommended for analyzing sparse pharmacokinetic data in special populations?

  • Apply nonlinear mixed-effects modeling (NONMEM) to handle missing data points.
  • Use bootstrap resampling (1,000 iterations) to assess parameter uncertainty.
  • Stratify analyses by covariates like age, albumin levels, and concomitant medications .

Q. How to design studies evaluating this compound's phototoxicity mechanisms?

  • Expose human keratinocytes to UVA (320–400 nm) at 10 J/cm² post-drug treatment.
  • Measure reactive oxygen species (ROS) using dichlorofluorescein (DCFH-DA) assay.
  • Correlate with mitochondrial membrane potential changes via JC-1 staining .

Q. What strategies validate this compound's tissue penetration in deep-seated infections?

  • Use microdialysis probes in animal models to sample interstitial fluid from infected tissues.
  • Compare with plasma concentrations using non-compartmental analysis (NCA).
  • Apply positron emission tomography (PET) with radiolabeled sparfloxacin ([¹⁸F]-sparfloxacin) for real-time imaging .

Methodological Guidelines

  • Data Contradiction Analysis : When conflicting results arise (e.g., saliva vs. plasma concentrations), conduct sensitivity analyses using Monte Carlo simulations to assess parameter uncertainty .
  • Experimental Design : For translational studies, integrate in vitro (static time-kill assays) and in vivo (murine thigh infection models) data to bridge efficacy gaps .
  • Ethical Compliance : For clinical studies involving non-medicinal investigational products (e.g., lactate combinations), submit a Product Dossier (PD) to ethics committees detailing toxicological and quality control data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.